molecular formula C13H23N3O B2777696 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea CAS No. 1396685-03-2

3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea

Cat. No.: B2777696
CAS No.: 1396685-03-2
M. Wt: 237.347
InChI Key: KBDCBPXSXPZXEW-UHFFFAOYSA-N
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Description

3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea is a synthetic organic compound featuring a urea core linked to a tert-butyl group and a pyrrolidine-substituted alkyne chain. The integration of the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is of significant interest in medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in a wide array of approved drugs and biologically active molecules due to its contribution to molecular rigidity, solubility, and target binding capabilities . For instance, pyrrolidine is a key component in medications such as the ACE inhibitor Captopril, the PI3K inhibitor Alpelisib for breast cancer, and the hepatitis C virus drug Elbasvir, highlighting its versatility in drug discovery . The unique molecular architecture of this compound, which combines a urea linker with a pyrrolidine moiety and an alkyne spacer, makes it a valuable chemical intermediate or building block for researchers. It can be utilized in the design and synthesis of novel compounds for screening against various biological targets. The alkyne group, in particular, offers a handle for further synthetic modification via click chemistry or other coupling reactions, enabling the construction of more complex chemical libraries. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in discovery programs. It is supplied for laboratory research and development use only. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-tert-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-13(2,3)15-12(17)14-8-4-5-9-16-10-6-7-11-16/h6-11H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDCBPXSXPZXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC#CCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea typically involves the following steps:

    Formation of the but-2-yn-1-yl intermediate: This can be achieved through a coupling reaction between an alkyne and an appropriate halide.

    Introduction of the pyrrolidine ring: The but-2-yn-1-yl intermediate is then reacted with pyrrolidine under suitable conditions to form the pyrrolidin-1-ylbut-2-yn-1-yl intermediate.

    Urea formation: The final step involves the reaction of the pyrrolidin-1-ylbut-2-yn-1-yl intermediate with tert-butyl isocyanate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the alkyne group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the urea nitrogen or the alkyne carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction could produce saturated or partially reduced compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Key Structural Differences:

Heterocyclic Ring: Pyrrolidine: A 5-membered saturated amine ring (C₄H₉N). Morpholine: A 6-membered ring containing one oxygen and one nitrogen (C₄H₉NO).

Hydrogen-Bonding Capacity : Pyrrolidine’s secondary amine may participate in hydrogen bonding, while morpholine’s ether oxygen acts as a weaker hydrogen-bond acceptor.

Physicochemical Properties

Property 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea 3-tert-butyl-1-[4-(morpholin-4-yl)but-2-yn-1-yl]urea
Molecular Formula C₁₂H₂₁N₃O C₁₃H₂₃N₃O₂
Molecular Weight (g/mol) ~237.3 253.34
Heterocycle Pyrrolidine (C₄H₉N) Morpholine (C₄H₉NO)
Calculated logP¹ ~2.1 (higher lipophilicity) ~1.7 (lower lipophilicity)
Solubility (Predicted) Lower aqueous solubility Moderate aqueous solubility

¹logP values estimated using fragment-based methods (e.g., Moriguchi logP).

Commercial Availability

The morpholine analog is commercially available (priced at $8–$10 per gram) , suggesting its utility in high-throughput screening.

Biological Activity

3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea is a synthetic organic compound notable for its unique structural features, including a urea functional group, a tert-butyl group, and a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the but-2-yn-1-yl intermediate through coupling reactions.
  • Introduction of the pyrrolidine ring by reacting the intermediate with pyrrolidine.
  • Final urea formation by reacting the pyrrolidine derivative with tert-butyl isocyanate .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory activity against various cancer cell lines. For instance, a related compound demonstrated potent inhibitory effects on JAK2 and FLT3 kinases, which are critical in hematologic malignancies. The IC50 values for these activities were reported to be 23 nM and 22 nM, respectively .

Table 1: Inhibitory Activity of Related Compounds

CompoundTargetIC50 (nM)
Compound AJAK223
Compound AFLT322
Compound BCDK2Moderate

In vivo studies using mouse models have shown that these compounds can significantly reduce tumor size and improve overall health indicators such as spleen and liver weight normalization after treatment .

Enzyme Inhibition

The biological activity of 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-y]urea may also extend to enzyme inhibition. It has been suggested that the structural elements of this compound enhance its binding affinity to specific enzymes, potentially leading to therapeutic applications in areas such as inflammation and metabolic disorders.

Table 2: Enzyme Inhibition Profiles

EnzymeInhibition TypeReference Compound
JAK2CompetitiveCompound A
CDK2NoncompetitiveCompound B

Case Studies

Several case studies have explored the efficacy of compounds related to 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yne] in clinical settings. For example, a study involving a derivative showed significant anti-tumor activity in mice with JAK2V617F mutations, highlighting its potential for targeting specific oncogenic pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving alkynyl intermediates and urea-forming reactions. A common approach includes:

Alkyne functionalization : Coupling 4-(pyrrolidin-1-yl)but-2-yn-1-amine with tert-butyl isocyanate under anhydrous conditions (e.g., CH₂Cl₂, 0–25°C) .

Catalysis : Use of palladium catalysts for cross-coupling steps (e.g., Sonogashira coupling) to introduce the pyrrolidinyl-alkyne moiety .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high purity.

  • Optimization : Adjust solvent polarity, temperature, and catalyst loading to minimize side reactions (e.g., hydrolysis of the urea group).

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and hydrogen-bonding networks .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to verify tert-butyl (δ ~1.2 ppm) and pyrrolidinyl (δ ~2.7–3.5 ppm) groups.
  • FT-IR : Confirm urea C=O stretch (1650–1700 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and reactivity .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • In vitro assays :

  • Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
    • Data interpretation : Compare IC₅₀ values with structurally similar urea derivatives (e.g., pyridinyl or thiophenyl analogs) to infer SAR .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data across experimental conditions?

  • Contradiction analysis :

  • Solubility : Use co-solvent systems (e.g., DMSO/PBS) and dynamic light scattering (DLS) to assess aggregation.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify decomposition pathways (e.g., urea hydrolysis) .
    • Mitigation : Modify substituents (e.g., replace tert-butyl with smaller alkyl groups) to enhance aqueous compatibility .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Target identification :

  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins.
  • Cryo-EM/X-ray crystallography : Co-crystallize with putative targets (e.g., receptors) to visualize binding modes .
    • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

Q. How can computational methods improve the design of derivatives with enhanced selectivity?

  • In silico approaches :

Docking studies : Glide or AutoDock to predict binding poses in target active sites (e.g., kinase ATP-binding pockets).

QSAR models : Train on bioactivity data from analogs (e.g., pyrimidinyl biphenylureas) to prioritize substituents .

MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Challenges : Poor crystal growth due to conformational flexibility of the pyrrolidinyl-alkyne chain.
  • Solutions :

  • Crystallization optimization : Use vapor diffusion with mixed solvents (e.g., DMF/water).
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-R factors .
    • Validation : Check Rint (<5%) and residual density maps (<0.5 eÅ⁻³) .

Q. How do steric effects from the tert-butyl group influence reactivity in catalytic systems?

  • Steric analysis :

  • Kinetic studies : Compare reaction rates with less bulky analogs (e.g., methyl instead of tert-butyl).
  • X-ray/DFT : Quantify bond angles and torsional strain in transition states .
    • Impact : Tert-butyl reduces nucleophilic attack on the urea carbonyl but enhances thermal stability .

Methodological Guidelines

  • Synthetic reproducibility : Document exact stoichiometry (e.g., 1.2 eq. of isocyanate) and inert atmosphere requirements.
  • Data validation : Cross-reference NMR shifts with PubChem datasets (CID-specific entries) .
  • Ethical compliance : Adhere to occupational exposure limits (OELs) for pyrrolidine derivatives (e.g., <2 ppm) .

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